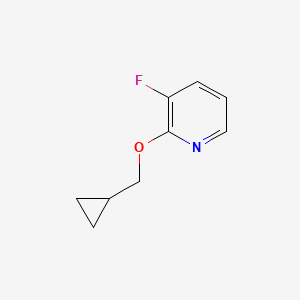

![molecular formula C16H13FN2S B2502567 2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole CAS No. 862977-16-0](/img/structure/B2502567.png)

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 3,4-dihydroisoquinoline, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .

Synthesis Analysis

3,4-Dihydroisoquinoline derivatives can be synthesized using the Castagnoli–Cushman reaction . This reaction is a method for the synthesis of 3,4-dihydroisoquinoline derivatives, which are often used in plant disease management .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as infrared spectroscopy, UV-visible spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallographic analysis .Chemical Reactions Analysis

3,4-Dihydroisoquinoline derivatives can undergo various chemical reactions. For example, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position are promising precursors for synthesis of isoindole and isoquinoline derivatives via 1,3-dipolar cycloaddition of azides onto alkenes and 6π-electrocyclization of N-H imine intermediates .Wissenschaftliche Forschungsanwendungen

- The compound’s unique structure makes it a promising candidate for cancer research. Researchers investigate its potential as an antiproliferative agent against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular processes .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, remain a significant challenge. Scientists explore the compound’s neuroprotective properties. It could potentially modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress .

- Chronic inflammation contributes to several diseases. This compound’s benzothiazole moiety may exhibit anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways, cytokine production, and immune responses .

- The compound’s benzothiazole scaffold has attracted attention in antimicrobial research. Studies explore its activity against bacteria, fungi, and parasites. It may serve as a lead compound for novel antibiotics or antifungal agents .

- Fluorescent derivatives of this compound could find applications in molecular imaging. Researchers aim to develop probes for detecting specific cellular targets, aiding early disease diagnosis and monitoring treatment responses .

- Medicinal chemists use computational methods to optimize the compound’s structure. By modifying substituents, they aim to enhance its pharmacological properties, bioavailability, and selectivity. Rational drug design may lead to novel therapeutic agents .

Anticancer Research

Neurological Disorders

Anti-Inflammatory Activity

Antimicrobial Potential

Molecular Imaging and Diagnostics

Medicinal Chemistry and Drug Design

Wirkmechanismus

Zukünftige Richtungen

The future directions in the study of these compounds could involve further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans . Additionally, computational modeling studies could provide further insights into the binding preferences of these compounds .

Eigenschaften

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2S/c17-13-6-3-7-14-15(13)18-16(20-14)19-9-8-11-4-1-2-5-12(11)10-19/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBODKXLWCIWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![N-(furan-2-ylmethyl)-4-[2-[(3-nitrophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2502497.png)

![1'-[3-(2-Bromophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2502500.png)

![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)